Antifungal agent 15
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Overview
Description
Antifungal Agent 15 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with their cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 15 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The final product is purified through crystallization, filtration, and drying processes to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Antifungal Agent 15 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in the investigation of fungal cell biology and the development of new antifungal therapies.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety in treating fungal infections.
Industry: Applied in the formulation of antifungal coatings and materials to prevent fungal growth on surfaces.
Mechanism of Action
The mechanism of action of Antifungal Agent 15 involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. Specifically, it targets the enzyme squalene epoxidase, which is crucial for the production of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Terbinafine: Another squalene epoxidase inhibitor with a similar mechanism of action.
Naftifine: Also targets squalene epoxidase but has a different chemical structure.
Butenafine: Similar in function but differs in its pharmacokinetic properties.
Uniqueness of Antifungal Agent 15: this compound stands out due to its higher potency and broader spectrum of activity compared to similar compounds. It also exhibits better pharmacokinetic properties, such as longer half-life and higher bioavailability, making it a more effective treatment option for fungal infections.
Properties
Molecular Formula |
C19H11F8N3O2 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy-N'-(2,4-difluorophenyl)acetohydrazide |
InChI |
InChI=1S/C19H11F8N3O2/c20-9-4-5-13(12(21)6-9)29-30-16(31)8-32-14-7-15(19(25,26)27)28-17-10(14)2-1-3-11(17)18(22,23)24/h1-7,29H,8H2,(H,30,31) |
InChI Key |
BKPXMGNLKGHCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2OCC(=O)NNC3=C(C=C(C=C3)F)F)C(F)(F)F |
Origin of Product |
United States |
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